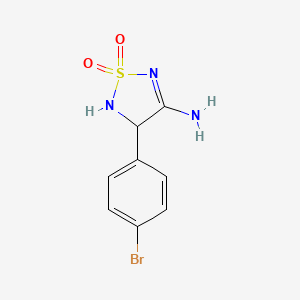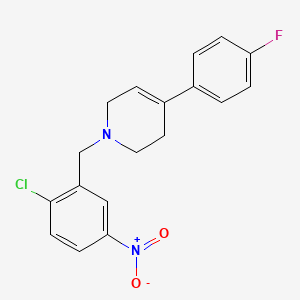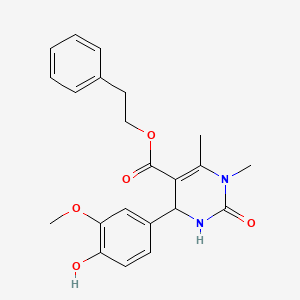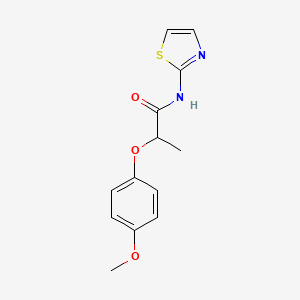
4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide, also known as TDZD-8, is a small molecule inhibitor that has been widely used in scientific research. Its unique chemical structure and properties make it a valuable tool in various fields of research, including biochemistry, pharmacology, and molecular biology.
Mecanismo De Acción
4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide binds to the ATP-binding site of GSK-3 and inhibits its activity. GSK-3 is a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, apoptosis, and gene expression. Inhibition of GSK-3 by 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has several advantages for lab experiments, including its high potency and selectivity for GSK-3 inhibition, its ability to penetrate cell membranes, and its low toxicity. However, it also has some limitations, including its potential off-target effects, its short half-life, and its poor solubility in aqueous solutions.
Direcciones Futuras
4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has shown promising results in various preclinical studies, but further research is needed to fully understand its therapeutic potential. Some future directions for 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide research include:
1. Investigating the role of 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
2. Developing novel 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide analogs with improved pharmacokinetic properties and selectivity for GSK-3 inhibition.
3. Studying the potential use of 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide in combination with other drugs for the treatment of cancer and other diseases.
4. Investigating the role of 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide in stem cell biology and regenerative medicine.
5. Developing new methods for the delivery of 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide to improve its bioavailability and therapeutic efficacy.
In conclusion, 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is a valuable tool in scientific research due to its unique chemical structure and properties. Its ability to inhibit GSK-3 has led to its widespread use in various fields of research, including biochemistry, pharmacology, and molecular biology. Further research is needed to fully understand its therapeutic potential and develop new analogs with improved properties.
Métodos De Síntesis
4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the preparation of 4-bromobenzaldehyde, which is then reacted with thiosemicarbazide to form 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine. Finally, the compound is oxidized using hydrogen peroxide to obtain 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide. This synthesis method has been optimized to produce high yields of pure 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide.
Aplicaciones Científicas De Investigación
4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been extensively used in scientific research due to its ability to inhibit glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes. 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in various in vitro and in vivo studies. It has also been used to study the role of GSK-3 in various diseases, including Alzheimer's disease, diabetes, and cancer.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O2S/c9-6-3-1-5(2-4-6)7-8(10)12-15(13,14)11-7/h1-4,7,11H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNOUZNCBMFVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=NS(=O)(=O)N2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B5116737.png)
![8-isobutyl-1,6,7-trimethyl-3-[2-(1-piperidinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5116740.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5116750.png)

![3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5116758.png)

![2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5116769.png)




![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5116816.png)
![N-[2-(diethylamino)ethyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5116828.png)